N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4/c1-10-9-12(22(2)3)23-15(20-10)13(11-7-5-4-6-8-11)14(21-23)16(17,18)19/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCBOJGCEMNYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N(C)C)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being estrogen receptor α (ERα). These receptors are proteins that bind the hormone estrogen, leading to activation of various cellular processes.
Mode of Action
PHTPP acts as a full antagonist of ERβ. This means it binds to ERβ and blocks its activity, preventing the receptor from being activated by estrogen. It has a 36-fold selectivity for ERβ over ERα, meaning it preferentially binds to and inhibits ERβ.
Pharmacokinetics
It is known that phtpp is soluble in dmso, which suggests it may have good bioavailability
Result of Action
The inhibition of ERβ by PHTPP can have various effects at the molecular and cellular levels. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, PHTPP significantly enhanced cell growth. This suggests that blocking ERβ can have a proliferative effect in certain types of cancer cells.
Biological Activity
N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. For example, compounds in this class have demonstrated nanomolar inhibitory activity against TRKA with IC50 values as low as 1.6 nM .
- Anticancer Activity : The structural characteristics of pyrazolo[1,5-a]pyrimidines contribute to their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays. Notable findings include:
| Study | Cell Line | IC50 (nM) | Effect |
|---|---|---|---|
| Cheng et al. (2022) | BaF3 (xDFG mutations) | 1.6 | Inhibitory effect on cell proliferation |
| Duan et al. (2022) | Various cancer lines | 2.9 - 12 | Growth suppression |
These studies demonstrate the compound's potential as a therapeutic agent against various cancers.
In Vivo Studies
In vivo evaluations are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound. Animal models have shown promising results in tumor reduction and improved survival rates when treated with this compound.
Case Studies
-
Case Study 1: TRK Inhibition
- A study conducted by Cheng et al. demonstrated that this compound effectively inhibited TRKA activity in BaF3 cells harboring xDFG motif mutations. The compound's IC50 values were significantly lower than those of existing therapies.
-
Case Study 2: Antitumor Activity
- In another investigation focusing on various cancer cell lines, the compound exhibited strong antitumor effects by inducing apoptosis and inhibiting cell cycle progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrazolo[1,5-a]pyrimidin-7-amines exhibit diverse bioactivities depending on substitution patterns. Key structural analogues and their differences are summarized below:
Structure–Activity Relationships (SAR)
- Position 2 (Trifluoromethyl): The trifluoromethyl group in the target compound is rare in pyrazolopyrimidines. In contrast, analogues like 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines place CF₃ at C7, enhancing kinase inhibition by mimicking ATP’s adenine .
- Position 3 (Phenyl): A 3-phenyl group is common in anti-mycobacterial agents (e.g., compound 47, MIC₉₀ = 0.12 μM ). Fluorination at C4 (4-F-Ph) boosts potency against M. tuberculosis, but the target’s non-fluorinated phenyl may reduce activity unless compensated by other groups .
- Position 5 (Methyl): Methyl at C5 improves metabolic stability, as seen in 3-(4-F-Ph)-5,6-dimethyl analogues with extended microsomal half-lives .
- N-Substituents: N,N-Dimethyl groups in the target may reduce hERG channel binding (a common toxicity) compared to pyridylmethyl amines, which show moderate hERG inhibition (IC₅₀ = 2–10 μM) .
Pharmacokinetic and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-ketoesters under acidic or basic conditions. A critical step is introducing the trifluoromethyl group, often achieved using trifluoromethylation reagents like TMSCF₃ or CF₃CO₂Et. The N,N-dimethylamine side chain is attached via nucleophilic substitution or reductive amination. Optimization of reaction conditions (e.g., catalysts like Pd/XPhos for cross-coupling, solvents like DMF, and temperature control) is essential to achieve >70% yields .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C2, phenyl at C3) and HRMS for molecular weight validation. IR spectroscopy identifies functional groups (e.g., NH stretches in amines). X-ray crystallography resolves stereochemistry in crystalline derivatives. For purity, HPLC with UV detection (λ = 254 nm) is used, ensuring ≥95% purity .
Q. What primary biological targets are associated with this compound?
- Methodological Answer : The compound shows inhibitory activity against cyclin-dependent kinases (CDKs) , particularly CDK9 (IC₅₀ = 0.2–1.5 µM), by binding to the ATP pocket. It also modulates neurotransmitter receptors (e.g., serotonin 5-HT₂A) due to the dimethylaminoethyl moiety. In vitro assays using MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrate apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing debromination side reactions?
- Methodological Answer : Debromination during Suzuki-Miyaura cross-coupling (e.g., at C3/C5 positions) is mitigated using XPhosPdG2/XPhos catalyst systems and inert atmospheres. Microwave-assisted reactions (100–120°C, 30 min) enhance efficiency. Purification via flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/DMF) isolates desired products in >80% yields. Monitoring intermediates by TLC reduces side-product formation .
Q. What structure-activity relationships (SAR) enhance kinase selectivity?
- Methodological Answer : Key SAR findings:
- Trifluoromethyl at C2 : Boosts hydrophobic interactions with kinase pockets, improving CDK9 selectivity over CDK2 (10-fold difference).
- N,N-Dimethylaminoethyl at C7 : Enhances solubility and reduces hERG channel binding (IC₅₀ > 10 µM).
- Phenyl at C3 : Substitution with electron-withdrawing groups (e.g., 4-F) increases potency (IC₅₀ = 0.15 µM).
- 5-Methyl group : Balances metabolic stability (t₁/₂ > 60 min in liver microsomes) .
Q. What strategies reduce hERG liability while maintaining efficacy?
- Methodological Answer : To minimize hERG inhibition (linked to cardiotoxicity):
- Replace the dimethylamino group with polar substituents (e.g., morpholine) to reduce lipophilicity (logP < 3).
- Introduce steric hindrance near the amine (e.g., cyclopropyl) to disrupt hERG binding.
- Validate using patch-clamp assays on HEK293 cells expressing hERG channels, ensuring IC₅₀ > 30 µM .
Q. How can pharmacokinetic properties be optimized for CNS penetration?
- Methodological Answer : To enhance brain bioavailability:
- LogD optimization : Target logD = 2–3 via trifluoromethyl or pyridyl substitutions.
- P-glycoprotein efflux minimization : Use MDCK-MDR1 assays to identify low-efflux derivatives.
- Plasma stability : Co-administer with CYP3A4 inhibitors (e.g., ritonavir) or modify metabolically labile sites (e.g., methyl to cyclopropyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
